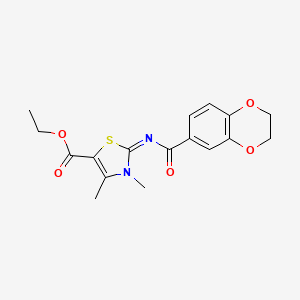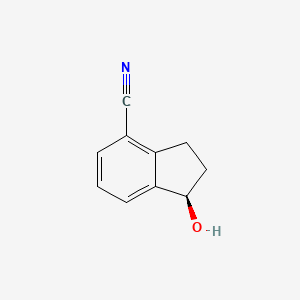![molecular formula C16H17BrO3 B2685957 {4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol CAS No. 690969-36-9](/img/structure/B2685957.png)
{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” is a chemical compound with the molecular formula C16H17BrO3. It has a molecular weight of 337.213. The InChI code for this compound is 1S/C14H13BrO2/c15-13-5-1-12 (2-6-13)10-17-14-7-3-11 (9-16)4-8-14/h1-8,16H,9-10H2 .
Molecular Structure Analysis
The molecular structure of “{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” is defined by its molecular formula C16H17BrO3. The InChI code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis
The physical form of “{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” is solid . The compound has a molecular weight of 337.213.Wissenschaftliche Forschungsanwendungen
Marine-Derived Bromophenols
Marine organisms, particularly algae and brown alga, have been identified as rich sources of bromophenol derivatives. These compounds exhibit diverse biological activities, including antibacterial, antioxidant, and cytotoxic effects. For example, bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated significant antibacterial activity against various strains of bacteria. These findings suggest the potential application of such compounds in developing new antibacterial agents (Xu et al., 2003; Li et al., 2011).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel bromophenol derivatives have been explored, with studies demonstrating their potential as carbonic anhydrase inhibitors. Such compounds could be beneficial in treating conditions like glaucoma, epilepsy, and certain neurological disorders (Akbaba et al., 2013). The synthetic pathways and inhibitory potencies of these derivatives highlight the versatility of bromophenol scaffolds in medicinal chemistry.
Antioxidant Properties
Research has also focused on the antioxidant properties of bromophenol derivatives. These compounds have been synthesized and evaluated for their ability to scavenge free radicals, suggesting their potential application as natural antioxidants in food preservation and the prevention of oxidative stress-related diseases (Çetinkaya et al., 2012).
Selective Catalysis
In the context of organic synthesis, bromophenol derivatives have been employed as catalysts in selective oxidation reactions. This includes the aerobic oxidation of primary alcohols to aldehydes, demonstrating the utility of these compounds in facilitating environmentally friendly chemical transformations (Ma et al., 2015).
Zukünftige Richtungen
In the field of medicinal chemistry, cinnamic acid-amino acid hybrid molecules have been synthesized and studied for their potential as potent anti-inflammatory agents . “{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol” could potentially be used as a lead for the synthesis of more effective hybrids .
Eigenschaften
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMKOVSXDYKNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2685874.png)
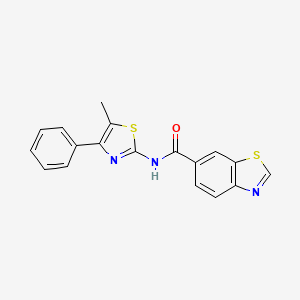

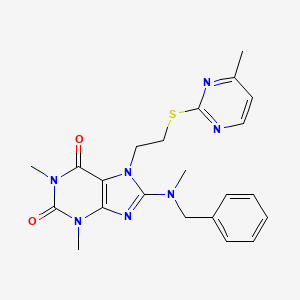
![(Z)-ethyl 1-isopropyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2685879.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2685880.png)
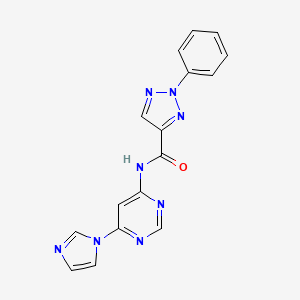
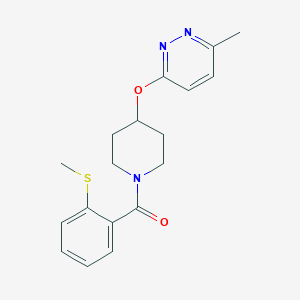
![[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine](/img/structure/B2685883.png)

